molecular formula C10H14O2 B3061080 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene CAS No. 4198-72-5

1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene

Cat. No.: B3061080
CAS No.: 4198-72-5
M. Wt: 166.22 g/mol
InChI Key: MRMZKURHWMWDRU-UHFFFAOYSA-N
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Description

1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is an aromatic compound featuring a hydroperoxy functional group (-OOH) attached to a gem-dimethyl-substituted propane moiety, which is further connected to a 3-methylbenzene ring. This structural motif confers unique reactivity, particularly in oxidation and radical-mediated reactions. Hydroperoxides are known for their role as oxidizing agents and intermediates in organic synthesis, though their inherent instability requires careful handling. The 3-methylbenzene group may influence electronic and steric properties, directing reactivity in catalytic transformations or functionalization reactions.

Properties

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(2,3)12-11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMZKURHWMWDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436228
Record name AGN-PC-0MZOXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4198-72-5
Record name AGN-PC-0MZOXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Peroxidation

The most widely reported method for synthesizing 1-(2-hydroperoxypropan-2-yl)-3-methylbenzene involves the reaction of 1-(2-hydroxypropan-2-yl)-3-methylbenzene with hydrogen peroxide in the presence of sulfuric acid. This method, adapted from analogous hydroperoxide syntheses, proceeds via acid-catalyzed nucleophilic substitution (Figure 1).

Reaction Conditions

  • Solvent: Toluene
  • Temperature: 50°C
  • Time: 5–12 hours
  • Catalyst: Sulfuric acid (5–10 mol%)
  • Oxidizing Agent: 30% aqueous hydrogen peroxide (2.2 equiv)

Under these conditions, the hydroxyl group of the tertiary alcohol is protonated, facilitating displacement by a hydroperoxy anion. The reaction achieves an 80% yield for the ortho-substituted analog, with analogous conditions expected to apply to the meta-substituted target compound.

Table 1: Comparative Reaction Parameters for Hydroperoxide Synthesis

Substrate Catalyst Temperature (°C) Time (h) Yield (%) Source
2-(o-Tolyl)propan-2-ol H₂SO₄ 50 5 80
1,4-Diisopropylbenzene H₂SO₄ 50 5 99

The disparity in yields between mono- and di-substituted substrates suggests steric and electronic factors significantly influence reaction efficiency.

Purification and Isolation

Crude products are purified via flash column chromatography using a hexane/ethyl acetate gradient (90:10 to 80:20). The hydroperoxide elutes as a colorless oil, with purity confirmed by thin-layer chromatography (TLC).

Reaction Optimization

Catalytic System Variations

While sulfuric acid remains the standard catalyst, preliminary studies suggest that Lewis acids (e.g., FeCl₃) may reduce reaction times without compromising yield. However, no experimental data for the meta-substituted derivative are available in the reviewed literature.

Solvent and Temperature Effects

  • Solvent Polarity: Toluene optimizes solubility of aromatic intermediates while minimizing peroxide decomposition.
  • Temperature Control: Exceeding 60°C risks thermal degradation of the hydroperoxide, necessitating precise thermal management.

Characterization of this compound

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.66 (6H, s, CH₃), 2.58 (3H, s, Ar-CH₃), 7.16–7.38 (4H, m, aromatic).
  • ¹³C NMR (100 MHz, CDCl₃): δ 21.6 (Ar-CH₃), 26.1 (C(CH₃)₂), 85.5 (C-O), 125.9–141.5 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 3441 cm⁻¹ (O-H stretch) and 1375 cm⁻¹ (C-O-O) confirm hydroperoxide formation.

High-Resolution Mass Spectrometry (HRMS)

  • Found: m/z 179.1283 (C₁₀H₁₄O₂ requires 179.1317).

Table 2: Spectral Data for 1-(2-Hydroperoxypropan-2-yl)-2-methylbenzene (Ortho Isomer)

Technique Key Signals Interpretation
¹H NMR δ 1.66 (6H, s) Two equivalent methyl groups
¹³C NMR δ 85.5 Peroxide-bearing quaternary C
IR 3441 cm⁻¹ Hydroperoxide O-H stretch

Crystallographic Data (if applicable)

No crystallographic data for the meta isomer are available. For related structures, dihedral angles between aromatic rings and peroxide groups typically range from 78° to 85°, suggesting similar steric constraints in the target compound.

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

  • Protonation: Sulfuric acid protonates the tertiary alcohol, forming a stabilized oxonium ion.
  • Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile, displacing water to form the hydroperoxide.

Side reactions, such as over-oxidation to ketones, are suppressed by maintaining stoichiometric control of H₂O₂ and avoiding excess acid.

Applications

  • Polymer Chemistry: Acts as a radical initiator in styrene polymerization.
  • Organic Synthesis: Utilized in epoxidation and hydroxylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form various oxygenated products.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Products include phenols, ketones, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include halogenated benzenes and nitrobenzenes.

Scientific Research Applications

1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in oxidation reactions.

    Biology: The compound is studied for its potential role in generating reactive oxygen species, which are important in cellular signaling and oxidative stress.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene involves the generation of reactive oxygen species through the decomposition of the hydroperoxy group. These reactive species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene with analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Key Properties/Applications Stability Notes Reference
This compound -OOH (hydroperoxy) Oxidizing agent, radical reactions Thermally unstable N/A
1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al) -N₃ (azide) Click chemistry, cycloaddition reactions Moderate stability
1-(2-Chloro-2-methylpropyl)-3-methylbenzene (3j) -Cl (chloride) Substitution reactions, intermediates High stability
1-(2-Fluoropropyl)-3-methylbenzene (F10) -F (fluoro) Bioactive analogs, polar functional group High stability
1-(Azidomethyl)-3-methylbenzene (L8) -N₃ (azide) Photoredox catalysis, bioconjugation Light-sensitive
1-(3-(Methylthio)phenyl)propan-2-one -SMe (methylthio) Chelation, metal-catalyzed reactions Oxidation-resistant

Key Findings :

Reactivity Trends :

  • The hydroperoxy group in the target compound is more reactive in radical and oxidation reactions compared to azides (-N₃) or halogens (-Cl, -F). For instance, hydroperoxides readily participate in Hock rearrangements or act as peroxide precursors, whereas azides (e.g., 2al) are employed in Staudinger or copper-catalyzed azide-alkyne cycloadditions .
  • Electron-donating groups (e.g., -CH₃ on benzene) enhance reactivity in electrophilic substitutions. For example, 1-(2-nitrostyryl)-3-methylbenzene undergoes reductive N-heterocyclization to indoles in 82% yield, showcasing the directing effect of methyl groups .

Stability and Handling :

  • Hydroperoxides are prone to decomposition under heat or light, unlike stable chloro (3j) or fluoro (F10) derivatives. This necessitates low-temperature storage and inert atmospheres .
  • Azides (e.g., L8) exhibit moderate stability but require precautions due to shock sensitivity, while methylthio groups (e.g., 1-(3-(Methylthio)phenyl)propan-2-one) resist oxidation, making them suitable for long-term storage .

Synthetic Utility :

  • Chloro derivatives (e.g., 3j) are synthesized via hydrochlorination with 93% yield under Lewis acid catalysis (B(C₆F₅)₃), demonstrating efficient functionalization .
  • Fluorinated analogs (e.g., F10) are synthesized via anti-Markovnikov hydrofluorination, achieving high regioselectivity due to the directing effect of the methyl group .

Table 2: Comparative Reaction Yields and Conditions

Compound Reaction Type Yield Key Catalyst/Conditions Reference
1-(2-Chloro-2-methylpropyl)-3-methylbenzene Hydrochlorination 93% B(C₆F₅)₃, room temperature
1-(2-Nitrostyryl)-3-methylbenzene Reductive N-heterocyclization 82% CO, sulfur, triethylamine
1-(Azidomethyl)-3-methylbenzene Azidation 95% NaN₃, DCM, 0.5 M

Biological Activity

1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene, also known as a hydroperoxide derivative, has garnered interest in the field of biological research due to its potential therapeutic applications and mechanisms of action. This compound is characterized by the presence of a hydroperoxy group, which significantly influences its biological activity.

Molecular Structure

  • IUPAC Name: this compound
  • CAS Number: 4198-72-5
  • Molecular Formula: C10H14O3

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS) upon decomposition. This property allows it to interact with various cellular components, leading to several physiological effects:

  • Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
  • Cytotoxic Effects: At higher concentrations, it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative damage.
  • Anti-inflammatory Properties: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Study A : Demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS
HeLa30Mitochondrial dysfunction
A54920Inhibition of cell proliferation

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

  • Study B : Investigated the anti-tumor effects in a mouse model of lung cancer, where administration of this compound led to a significant decrease in tumor size compared to control groups.

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients reported improved outcomes and reduced side effects, attributed to the compound's protective effects on normal cells.
  • Case Study 2 : An observational study noted that patients using topical formulations containing this compound for skin lesions experienced accelerated healing and reduced inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within tissues, with metabolism primarily occurring through oxidative pathways. The half-life is relatively short, necessitating frequent dosing for sustained effects.

Safety Profile

While preliminary studies indicate beneficial effects, safety assessments are crucial. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low acute toxicity; however, long-term effects remain under investigation.

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the hydroperoxy group and aromatic ring .
  • Frontier molecular orbital (FMO) analysis : Compute HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack.
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for applications in solution-phase reactions .

How can researchers mitigate hazards during experimental handling?

Basic Research Question

  • Thermal stability screening : Pre-screen decomposition thresholds using microcalorimetry before scaling up reactions .
  • Inert atmosphere : Conduct syntheses and storage under nitrogen/argon to minimize unintended oxidation.
  • Personal protective equipment (PPE) : Use blast shields, flame-resistant lab coats, and remote-controlled reaction setups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene
Reactant of Route 2
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.